2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Beschreibung
2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a bicyclic core structure with a 2-methoxyphenyl group at position 2, a methyl group at position 5, and a pyridin-3-yl substituent at position 7. This article provides a detailed comparison of this compound with structurally related analogs, focusing on substituent effects, synthetic methodologies, and physicochemical properties.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(12-6-5-9-21-10-12)25-19(22-11)23-18(24-25)13-7-3-4-8-14(13)27-2/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIIPWSXYKZXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to affect various pathways related to their targets .
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity at certain concentrations .
Result of Action
Similar compounds have been found to exhibit various biological activities, including anti-tumor activity against certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions .
Biochemische Analyse
Biochemical Properties
2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation.
Cellular Effects
The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by modulating the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and affecting cellular responses.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These metabolites can further influence metabolic flux and metabolite levels within cells. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of active or inactive metabolites that can affect cellular functions.
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within specific tissues, thereby affecting its therapeutic efficacy. For example, the compound can be transported into cells via specific transporters, leading to its accumulation in target tissues.
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall biological activity. For instance, the compound can be localized to the nucleus, where it can interact with DNA and influence gene expression.
Biologische Aktivität
The compound 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 336.39 g/mol. The structure includes a triazole ring fused to a pyrimidine core, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess moderate to high activity against both Gram-positive and Gram-negative bacteria as well as fungi. In particular, derivatives of the triazole scaffold have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Triazolo-Pyrimidine Derivatives
| Compound Name | Target Pathogen | Activity (EC50) |
|---|---|---|
| Compound A | S. aureus | 12 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | Candida albicans | 20 µg/mL |
Anticancer Activity
The anticancer potential of triazolo-pyrimidines has been extensively studied. For example, certain derivatives have shown promising results against various cancer cell lines including breast (MCF-7) and colon cancer (HCT-116) cells. The mechanism often involves inhibition of cell proliferation and induction of apoptosis.
Case Study:
In a study examining a closely related compound with a similar triazole-pyrimidine structure, it was found that the compound exhibited an IC50 value of 6.2 µM against HCT-116 cells . This suggests that modifications in the structure can lead to enhanced anticancer properties.
Structure-Activity Relationships (SAR)
The biological activity of triazolo-pyrimidines can be significantly influenced by structural modifications. Key factors include:
- Substituents on the Phenyl Ring: The presence of electron-donating or withdrawing groups can modulate activity.
- Pyridine Moiety: The position and nature of substituents on the pyridine ring also play a crucial role in enhancing potency.
Research has shown that compounds with specific substitutions exhibit improved selectivity and efficacy against targeted biological pathways .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 336.39 g/mol
- CAS Number : 539799-19-4
The structural characteristics of this compound contribute to its biological activity. The presence of the triazole ring and the carboxamide functional group are critical for its interaction with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Inhibition of CDK2 : A study published in RSC Advances demonstrated that related compounds showed inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values below 0.1 µM. This suggests a potential for targeting CDK2 in cancer therapies.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the triazolo-pyrimidine scaffold significantly influence biological activity. Specific substituents enhanced cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .
Pharmacological Applications
In addition to its anticancer properties, this compound has potential applications in other areas:
Anti-inflammatory Activity
Research has indicated that triazolopyrimidine derivatives may possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating diseases characterized by chronic inflammation.
Antimicrobial Properties
Emerging studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s activity and properties are influenced by substituents at positions 2, 5, 6, and 7. Key analogs and their structural differences are summarized below:
Table 1: Structural and Physicochemical Comparison of Triazolopyrimidine Derivatives
*Estimated molecular formula based on substituents.
Key Observations:
4-Dimethylaminophenyl (Compound 16 ) introduces strong electron-donating effects, which may alter π-π stacking interactions in biological targets.
Position 7 Substituents :
- Pyridin-3-yl (target compound) introduces nitrogen-mediated hydrogen bonding, contrasting with 3,4,5-trimethoxyphenyl (5a–5n) or phenyl (5t) groups. Trimethoxy substituents enhance lipophilicity but may reduce aqueous solubility .
Carboxamide Modifications: Pyridin-3-yl (target) vs.
Q & A
Basic: What are the key synthetic strategies for synthesizing triazolo[1,5-a]pyrimidine derivatives like this compound?
Answer:
The synthesis typically employs multi-component reactions (MCRs) involving β-keto esters, aromatic aldehydes, and 3-amino-1,2,4-triazole derivatives. For example:
- Microwave-assisted synthesis (e.g., ethanol solvent at 323 K for 30 minutes) improves reaction efficiency and yield .
- Catalysts like TMDP (tetramethylenediamine phosphazene) in water-ethanol mixtures enhance regioselectivity and reduce side products .
- Post-synthetic modifications (e.g., chlorination or sulfanyl substitution) are performed to introduce functional groups critical for bioactivity .
Example Protocol ():
Mix acetylacetic ester (1 mmol), 2-chlorobenzaldehyde (1 mmol), and 3-amino-5-benzylthio-1,2,4-triazole (1 mmol) in ethanol.
Irradiate in a microwave reactor at 323 K for 30 minutes.
Filter and recrystallize from acetone/ethanol.
Basic: How is the compound structurally characterized to confirm its identity?
Answer:
Characterization relies on spectroscopic and crystallographic methods :
- NMR spectroscopy : Distinct signals for methoxy (δ ~3.8 ppm), pyridinyl protons (δ ~7.1–8.4 ppm), and carboxamide NH (δ ~10.8 ppm) .
- X-ray crystallography : Confirms planar triazolo[1,5-a]pyrimidine core (bond lengths: C–N ~1.33–1.37 Å, C–C ~1.39–1.47 Å) and dihedral angles (e.g., 87.03° between aromatic rings) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 524.55 [M+H]⁺) and fragmentation patterns validate the molecular formula .
Key Data ():
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell dimensions | a = 7.5884 Å, b = 10.7303 Å |
| R factor | 0.048 |
Advanced: How do substituents (e.g., 2-methoxyphenyl, pyridin-3-yl) influence bioactivity?
Answer:
Substituent effects are evaluated through structure-activity relationship (SAR) studies :
- 2-Methoxyphenyl : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., mTOR kinase) .
- Pyridin-3-yl : Participates in hydrogen bonding with residues like Lys2187 in mTOR, improving binding affinity .
- Methyl group at C5 : Stabilizes the dihydro-pyrimidine ring conformation, reducing metabolic degradation .
Case Study ( ):
Derivatives with 3-methoxyphenyl substituents showed IC₅₀ = 0.89 µM against hepatocellular carcinoma vs. >10 µM for unsubstituted analogues.
Advanced: How can researchers resolve contradictions in biological activity data across analogues?
Answer: Contradictions arise due to substituent positioning and assay variability . Mitigation strategies include:
Comparative crystallography : Analyze binding modes (e.g., pyridinyl vs. chlorophenyl substituents altering mTOR active-site interactions) .
Dose-response profiling : Use standardized assays (e.g., MTT for cytotoxicity, MIC for antibacterial activity) .
Computational docking : Validate SAR trends with molecular dynamics simulations (e.g., Glide SP scoring for binding energy correlations) .
Example ( ):
A 2-chlorophenyl analogue showed 33% yield and lower antibacterial activity (E. faecium MIC = 32 µg/mL) vs. a dimethylaminophenyl variant (MIC = 8 µg/mL), attributed to electron-withdrawing vs. donating effects.
Advanced: What methodologies optimize synthetic protocols for high-purity derivatives?
Answer: Optimization focuses on reaction conditions and purification :
- Solvent selection : Ethanol/water mixtures reduce byproducts vs. DMF .
- Microwave vs. conventional heating : Microwave reduces reaction time from 12 hours to 30 minutes with 20% higher yield .
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) isolates isomers; recrystallization in acetone ensures >95% purity .
Data Comparison ( vs. 11):
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional heating | 45–55 | 85–90 |
| Microwave-assisted | 70–75 | 95–98 |
Advanced: How is computational modeling applied to predict bioactivity and guide synthesis?
Answer:
- Molecular docking : Identifies binding poses in mTOR (PDB: 4JSX) or bacterial dihydrofolate reductase .
- QSAR models : Relate logP, polar surface area, and H-bond donors to IC₅₀ values (e.g., r² = 0.82 for mTOR inhibition) .
- ADMET prediction : SwissADME or pkCSM tools assess solubility (<-3.5 LogS indicates poor bioavailability) .
Case Study ( ):
Virtual screening prioritized carboxamide derivatives with predicted IC₅₀ <1 µM, later validated experimentally.
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Answer: Key challenges include:
- Regioselectivity control : Use TEMPO radical inhibitors to suppress dimerization side reactions .
- Purification scalability : Replace column chromatography with pH-dependent crystallization (e.g., precipitate at pH 5.5) .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile groups (e.g., carboxamide hydrolysis) .
Example ( ):
Chloromethyl derivatives showed 15% degradation after 4 weeks, necessitating lyophilization for long-term storage.
Advanced: How do researchers validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Confirm compound binding to mTOR by measuring protein denaturation shifts .
- Knockdown/overexpression : siRNA-mediated mTOR knockdown reduces compound efficacy (e.g., 60% loss in cytotoxicity) .
- Western blotting : Monitor downstream targets (e.g., p-S6K reduction) to confirm pathway inhibition .
| Assay | Result |
|---|---|
| CETSA (ΔTm) | +4.2°C for mTOR-compound |
| p-S6K inhibition | 78% at 1 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
